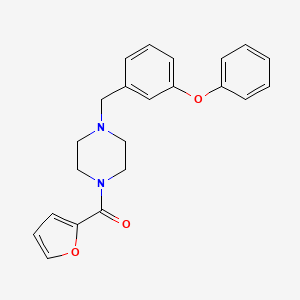
4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that belongs to the class of anilines. It is a synthetic compound that has several potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it exerts its anti-inflammatory and antioxidant properties by modulating the expression of several genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has been reported to have several biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been reported to reduce the levels of several pro-inflammatory cytokines and oxidative stress markers. Additionally, it has been reported to inhibit the growth of several fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is its well-established synthesis method. Additionally, it has been reported to exhibit potent anticancer, anti-inflammatory, antioxidant, and antifungal activity, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline. One potential direction is to investigate its mechanism of action in more detail to better understand how it exerts its anticancer, anti-inflammatory, antioxidant, and antifungal activity. Another potential direction is to explore its potential use in combination with other chemotherapeutic agents to enhance its anticancer activity. Additionally, further research is needed to determine its safety and toxicity profile in vivo to assess its potential use in clinical settings. Finally, it may also be worthwhile to investigate its potential use as a lead compound for the development of novel anticancer, anti-inflammatory, antioxidant, and antifungal agents.
Synthesemethoden
The synthesis of 4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline involves a series of chemical reactions. The starting material for the synthesis is 4-bromo-3-chloroaniline, which is reacted with thiazole-5-carboxaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final product. The synthesis method is well-established and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline has several potential applications in scientific research. It has been reported to exhibit anticancer activity against several cancer cell lines, including lung cancer, breast cancer, and colon cancer. It has also been reported to have anti-inflammatory and antioxidant properties. Additionally, it has been reported to exhibit antifungal activity against several fungal strains.
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2S/c11-9-2-1-7(3-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVDXTILEOSGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=CS2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-chloro-N-(1,3-thiazol-5-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B6634688.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)

![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
![N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide](/img/structure/B6634708.png)
![tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate](/img/structure/B6634715.png)

![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)

![[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B6634742.png)
